molecular formula C17H11FN4 B2495160 4-[7-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazin-6-yl]pyridine CAS No. 223743-49-5

4-[7-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazin-6-yl]pyridine

Cat. No.: B2495160
CAS No.: 223743-49-5
M. Wt: 290.301
InChI Key: LXTFKKVJJMDQNR-UHFFFAOYSA-N
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Description

4-[7-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazin-6-yl]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyrrolo[2,3-b]pyrazine core, which is fused with a pyridine ring and substituted with a 4-fluorophenyl group. This unique arrangement of atoms imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[7-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazin-6-yl]pyridine typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent production of high-quality material .

Chemical Reactions Analysis

Types of Reactions

4-[7-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazin-6-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or alkanes, and substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .

Scientific Research Applications

4-[7-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazin-6-yl]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[7-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazin-6-yl]pyridine depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes, receptors, or DNA, to exert its effects. These interactions can modulate various cellular pathways, leading to the desired therapeutic or biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[2,3-b]pyrazine derivatives and pyridine-substituted heterocycles. Examples include:

Uniqueness

The uniqueness of 4-[7-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazin-6-yl]pyridine lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Biological Activity

4-[7-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazin-6-yl]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a complex structure, including a pyrrolo[2,3-b]pyrazine core fused with a pyridine ring and substituted with a 4-fluorophenyl group. The unique arrangement of atoms contributes to its chemical reactivity and biological interactions.

The compound's molecular formula is C17H14FN4C_{17}H_{14}FN_4, with a molecular weight of 300.32 g/mol. The presence of the fluorine atom enhances its lipophilicity and stability, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate various cellular pathways, influencing processes such as cell proliferation, apoptosis, and signal transduction.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. It may inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, potentially effective against both bacterial and fungal pathogens. Its mechanism may involve interference with microbial metabolic pathways or cell wall synthesis.
  • Enzyme Inhibition : There is evidence that this compound acts as an inhibitor of certain kinases, specifically ERK kinases, which are involved in key signaling pathways related to cell growth and differentiation. This inhibition could be beneficial in treating hyperproliferative diseases.

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results indicated significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving caspase activation and PARP cleavage observed through Western blot analysis.
  • Microbial Inhibition : In a separate investigation, the compound was tested against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens, suggesting effective antimicrobial activity.

Data Summary Table

Biological ActivityTest SystemObserved EffectReference
AnticancerMCF-7 cellsCytotoxicity at >10 µM
AntimicrobialS. aureusMIC = 32 µg/mL
Enzyme InhibitionERK KinaseInhibition observed

Properties

IUPAC Name

7-(4-fluorophenyl)-6-pyridin-4-yl-5H-pyrrolo[2,3-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN4/c18-13-3-1-11(2-4-13)14-15(12-5-7-19-8-6-12)22-17-16(14)20-9-10-21-17/h1-10H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTFKKVJJMDQNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(NC3=NC=CN=C23)C4=CC=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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